molecular formula C11H13IO2 B3184529 Ethyl 5-iodo-2,4-dimethylbenzoate CAS No. 1131587-47-7

Ethyl 5-iodo-2,4-dimethylbenzoate

Cat. No.: B3184529
CAS No.: 1131587-47-7
M. Wt: 304.12 g/mol
InChI Key: FLZCCFKUNNZOTA-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2,4-dimethylbenzoate is a halogenated aromatic ester characterized by an iodine atom at the 5-position and methyl groups at the 2- and 4-positions of the benzoate ring. The ethyl ester group (-COOCH₂CH₃) contributes to its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

1131587-47-7

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 5-iodo-2,4-dimethylbenzoate

InChI

InChI=1S/C11H13IO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3

InChI Key

FLZCCFKUNNZOTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on substituent effects (halogen type, ester group, and alkyl/methoxy substitutions) and their impact on properties and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Ester Group Molecular Formula CAS Number Notable Properties/Applications Reference
Ethyl 5-iodo-2,4-dimethylbenzoate I (5), CH₃ (2,4) Ethyl C₁₁H₁₃IO₂ Not explicitly listed Likely higher polarizability due to iodine; potential use in medicinal chemistry or OLED precursors
Ethyl 5-bromo-2,4-dimethylbenzoate Br (5), CH₃ (2,4) Ethyl C₁₁H₁₃BrO₂ 35615-97-5 Similar structure; used in TADF OLED emitters
Mthis compound I (5), CH₃ (2,4) Methyl C₁₀H₁₁IO₂ Not explicitly listed Lower molecular weight vs. ethyl ester; potentially higher volatility
Ethyl 5-iodo-2,4-dimethoxybenzoate I (5), OCH₃ (2,4) Ethyl C₁₁H₁₃IO₄ 1131587-49-9 Higher polarity (methoxy groups); boiling point ~389.9°C (predicted)
Ethyl 5-chloro-2,4-dimethylbenzoate Cl (5), CH₃ (2,4) Ethyl C₁₁H₁₃ClO₂ 152849-72-4* Smaller halogen; lower molecular weight; used in safety studies

Impact of Halogen Substitution

  • Iodine vs. Bromine/Chlorine : The iodine atom’s larger atomic radius and polarizability enhance van der Waals interactions and electrophilic reactivity, making the iodo compound more suitable for Suzuki-Miyaura coupling reactions in pharmaceutical synthesis. Bromine analogs (e.g., Ethyl 5-bromo-2,4-dimethylbenzoate) are prevalent in OLED research due to balanced electronic effects .
  • Chlorine : Smaller size reduces steric hindrance but limits applications in cross-coupling reactions compared to iodine .

Ester Group Influence

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, favoring prolonged stability in biological systems. Mthis compound may offer advantages in synthetic workflows requiring faster cleavage .

Substituent Position and Electronic Effects

  • Methoxy vs. Methyl Groups: Methoxy substitutions (e.g., Ethyl 5-iodo-2,4-dimethoxybenzoate) introduce electron-donating effects, altering electronic spectra and redox potentials. This contrasts with methyl groups, which are less electronically active but provide steric protection .

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